2,2,6,7-Tetramethyloctane
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Overview
Description
2,2,6,7-Tetramethyloctane is an organic compound belonging to the class of alkanes. It is characterized by its branched structure, with four methyl groups attached to the octane backbone. The molecular formula of this compound is C12H26, and it has a molecular weight of 170.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with methyl groups. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the addition of methyl groups to the octane backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2,2,6,7-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,6,7-Tetramethyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological systems and its role as a metabolite in certain organisms.
Medicine: Investigated for its potential therapeutic properties and its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used as a solvent and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,7-Tetramethyloctane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,7,7-Tetramethyloctane
- 2,3,6,7-Tetramethyloctane
- 2,2,6,6-Tetramethyloctane
Uniqueness
2,2,6,7-Tetramethyloctane is unique due to its specific branching pattern and the position of the methyl groups on the octane backbone.
Properties
CAS No. |
62199-21-7 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,6,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
ZSXJNQURTCJFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCCC(C)(C)C |
Origin of Product |
United States |
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